(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide
Description
The compound “(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide” features a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups, linked via an ethyl chain to an acrylamide moiety with a 2-fluorophenyl substituent. Pyrazole derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects . The fluorophenyl group may enhance metabolic stability and influence electronic properties, while the acrylamide moiety could participate in hydrogen bonding or covalent interactions with biological targets .
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-16-22(19-9-4-3-5-10-19)17(2)26(25-16)15-14-24-21(27)13-12-18-8-6-7-11-20(18)23/h3-13H,14-15H2,1-2H3,(H,24,27)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCBXUDXDIUEHG-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CC=C2F)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CC=C2F)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide is a synthetic compound belonging to the class of acrylamides, characterized by its unique molecular structure that includes a pyrazole ring and an acrylamide moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 335.4 g/mol
- CAS Number : 2035004-58-9
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and acrylamide functionalities allows it to modulate biochemical pathways that may lead to therapeutic effects. Although specific mechanisms are still under investigation, preliminary studies suggest interactions that could influence inflammatory responses and cancer cell proliferation.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing pyrazole rings have shown significant antimicrobial properties against various bacterial strains. Studies have indicated that derivatives of pyrazole can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Anticancer Properties : Pyrazole derivatives are often explored for their anticancer potential. They have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole compounds have been documented, with some studies indicating their ability to reduce inflammation by inhibiting specific inflammatory mediators .
Case Studies
Recent studies have evaluated the biological activity of (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide in vitro:
- Antimicrobial Screening :
- Anticancer Evaluation :
- Anti-inflammatory Testing :
Data Tables
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | Significant inhibition observed |
| Antimicrobial | S. aureus | Moderate inhibition observed |
| Anticancer | A549 (lung cancer) | Dose-dependent cytotoxicity |
| Anticancer | H460 (lung cancer) | Increased apoptosis rates |
| Anti-inflammatory | In vitro model | Reduced pro-inflammatory cytokines |
Scientific Research Applications
Chemistry
In the field of chemistry, (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide serves as a crucial building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic routes for various organic compounds.
Biology
The compound has been investigated for its potential biological activities, including:
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development.
- Receptor Binding : Studies have shown that it can interact with specific receptors, suggesting potential roles in modulating biological responses.
Medicine
In medical research, (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide has been explored for:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : There is growing interest in its potential use as an anticancer agent due to its ability to affect cellular pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have focused on the applications and effects of (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, indicating potential therapeutic applications. |
| Study B | Anticancer Activity | Showed reduced cell viability in cancer cell lines when treated with the compound. |
| Study C | Anti-inflammatory Effects | Reported decreased inflammatory markers in animal models treated with the compound. |
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
The compound shares structural similarities with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide (), which also contains a dimethylpyrazole core and an amide group. Key differences include:
- Substituents : The target compound’s 2-fluorophenyl acrylamide vs. the phenylacetamide in . Fluorine’s electronegativity may enhance dipole interactions and bioavailability.
- Crystallography : The compound in forms R₂²(10) hydrogen-bonded dimers via N–H···O interactions . The target’s acrylamide group may exhibit similar motifs but with altered geometry due to the fluorophenyl group’s steric effects .
Table 1: Structural Comparison of Pyrazole Derivatives
Thiazole and Pyrimidine-Based Analogues
Compounds in (e.g., 12a , 14a–c ) feature thiazole-pyrimidine cores with sulfonamide or hydroxamate groups. Comparisons include:
- Bioactivity : compounds target BRAF/HDAC enzymes, while the pyrazole-based target may inhibit kinases or proteases due to its acrylamide group.
- Synthetic Routes : Both use amidation and chromatography for purification, but the target’s pyrazole synthesis likely involves cyclocondensation, differing from the thiazole-based cross-coupling in .
- Electron-Withdrawing Groups : The target’s 2-fluorophenyl group vs. chloropyrimidine/sulfonamide groups in . Fluorine’s smaller size may reduce steric hindrance compared to bulkier sulfonamides .
Table 2: Functional Group Impact on Bioactivity
| Compound Type | Key Functional Group | Potential Target | Reference |
|---|---|---|---|
| Target Compound | (E)-Acrylamide | Kinases/Proteases | – |
| Compounds | Sulfonamide/HDACi | BRAF/HDAC enzymes |
Fentanyl Analogues with Amide Linkages
lists fentanyl derivatives like N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide , which share amide bonds and fluorophenyl groups with the target. Contrasts include:
- Pharmacology: Fentanyl analogues target opioid receptors, while the target’s pyrazole-acrylamide structure suggests non-opioid mechanisms, possibly kinase-related.
- Flexibility : The target’s rigid pyrazole and (E)-acrylamide vs. fentanyl’s flexible piperidine-propanamide chain. This rigidity may enhance selectivity but reduce blood-brain barrier penetration .
Crystallographic and Hydrogen-Bonding Patterns
The compound in exhibits dihedral angles of 56.2°–87.5° between aromatic rings, influenced by amide rotation . The target’s fluorophenyl group may reduce this angle due to fluorine’s steric and electronic effects. Hydrogen-bonding motifs (e.g., C–H···O/N–H···O) are critical for crystal packing; the acrylamide’s carbonyl could act as a stronger acceptor than acetamide’s, altering supramolecular assembly .
Table 3: Crystallographic Parameters
| Parameter | Compound | Target Compound (Predicted) |
|---|---|---|
| Dihedral Angle (Phenyls) | 56.2° (A), 38.2° (B) | 40°–50° (fluorophenyl) |
| Hydrogen Bonding | N–H···O, R₂²(10) | N–H···O/F, C–H···F |
Q & A
Q. What are the optimal synthetic routes for (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide, and how do steric effects influence reaction efficiency?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Prepare the pyrazole core via cyclocondensation of hydrazine derivatives with diketones, ensuring precise control of substituent positions (3,5-dimethyl and 4-phenyl groups) using regioselective conditions .
- Step 2: Functionalize the pyrazole with an ethylamine sidechain via nucleophilic substitution, employing reagents like 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) to minimize side reactions .
- Step 3: Couple the acrylamide moiety using (E)-3-(2-fluorophenyl)acrylic acid activated by carbodiimides (e.g., EDC/HCl) under inert conditions to preserve stereochemistry .
Steric Considerations:
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the stereochemistry and crystal packing using single-crystal X-ray diffraction (XRD), which can reveal intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the structure .
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl orientation) and assess conformational flexibility .
- LC-MS/HPLC: Determine purity (>98%) and detect trace impurities via reverse-phase chromatography with UV/Vis or mass spectrometry detection .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., target selectivity) be systematically resolved?
Methodological Answer:
- Orthogonal Assays: Validate activity using independent methods (e.g., electrophysiology for ion channel modulation vs. fluorescence-based binding assays) to rule out assay-specific artifacts .
- Control Experiments: Include negative controls (e.g., enantiomers or structurally related inactive analogs) to confirm target specificity .
- Statistical Modeling: Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent polarity, cell-line variability) that may skew results .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this acrylamide derivative?
Methodological Answer:
- Substituent Scanning: Synthesize analogs with modified fluorophenyl (e.g., 3- or 4-fluoro substitution) or pyrazole (e.g., bulkier alkyl groups) moieties to map pharmacophore requirements .
- Computational Docking: Use molecular dynamics simulations to predict binding poses in target proteins (e.g., KCNQ2 potassium channels), guided by crystallographic data from related compounds .
- Free-Wilson Analysis: Quantify contributions of individual substituents to biological activity using regression models .
Q. How can environmental and storage conditions impact the compound’s stability, and how should this be evaluated?
Methodological Answer:
- Accelerated Stability Studies: Expose the compound to stressors (e.g., UV light, humidity) and monitor degradation via HPLC. For example, notes that pyrazole derivatives are sensitive to photolysis, requiring amber glassware for storage .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures and hygroscopicity to establish optimal storage conditions (e.g., desiccated, -20°C) .
Q. What advanced techniques are recommended for resolving stereochemical uncertainties in acrylamide derivatives?
Methodological Answer:
- Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) to confirm the (E)-configuration .
- Vibrational Circular Dichroism (VCD): Compare experimental and computed VCD spectra to assign absolute configuration without crystallization .
Data Contradiction Example:
If biological activity varies between batches, cross-validate synthetic protocols (e.g., reagent purity, reaction time) and characterize batches via XRD/NMR to identify conformational polymorphisms or solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
